2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one
Description
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one (α-PVT) is a synthetic cathinone derivative belonging to the pyrovalerone subclass of new psychoactive substances (NPS). Structurally, it is characterized by a pentanone backbone substituted with a pyrrolidine ring at the 2-position and a thiophene ring at the 1-position . This compound emerged in the illicit drug market around 2013, first identified in Japan, and is often marketed as a "research chemical" or "designer drug" . Its molecular formula is C₁₃H₁₉NOS (free base), with a molecular weight of 237.4 g/mol . Unlike its parent compound α-PVP (1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one), α-PVT replaces the phenyl group with a thiophene moiety, altering its physicochemical and pharmacological properties .
Properties
IUPAC Name |
2-pyrrolidin-1-yl-1-thiophen-2-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-6-11(14-8-3-4-9-14)13(15)12-7-5-10-16-12/h5,7,10-11H,2-4,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSRPGUQJAKBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CS1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857020 | |
| Record name | 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-66-6 | |
| Record name | 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-PVT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-PYRROLIDINOVALEROTHIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JA2K09914 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Thiophene Carbonyl Intermediate Preparation
The thiophene moiety is typically introduced via Friedel-Crafts acylation. For example, reacting thiophene with pentanoyl chloride in the presence of Lewis acids like AlCl₃ yields 1-(thiophen-2-yl)pentan-1-one. Yields for this step range from 65–80%, depending on reaction time and stoichiometry.
Table 1: Reaction Conditions for Thiophene Acylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2 equivalents | Maximizes electrophilic activation |
| Temperature | 0–5°C (gradual warming) | Prevents side reactions |
| Solvent | Anhydrous CH₂Cl₂ | Enhances solubility |
Pyrrolidine Ring Incorporation
The pyrrolidine group is introduced via nucleophilic substitution. Reacting 1-(thiophen-2-yl)pentan-1-one with pyrrolidine in the presence of a brominating agent (e.g., PBr₃) generates the α-bromo intermediate, which subsequently undergoes amination.
Critical Considerations :
Purification and Characterization
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Key analytical data includes:
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¹H NMR : Signals at δ 2.8–3.2 ppm (pyrrolidine CH₂), δ 7.2–7.6 ppm (thiophene aromatic protons).
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MS (EI) : Molecular ion peak at m/z 237.36 [M]⁺.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Reported Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedel-Crafts + SN2 | 72 | 98 | Scalability |
| Grignard Addition | 58 | 95 | Mild conditions |
| One-Pot Synthesis | 65 | 97 | Reduced purification steps |
The Friedel-Crafts/SN2 route remains the most widely adopted due to its reliability and scalability. Alternatives like Grignard reagent-mediated syntheses offer milder conditions but suffer from lower yields.
Challenges and Mitigation Strategies
Intermediate Instability
The α-bromo ketone intermediate is prone to hydrolysis. Solutions include:
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Conducting reactions under anhydrous conditions.
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Using molecular sieves to absorb moisture.
Byproduct Formation
Excess pyrrolidine can lead to di-aminated byproducts. Mitigation involves:
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Precise stoichiometric control.
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Stepwise addition of reagents.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors improve heat dissipation and reduce reaction times. A typical protocol involves:
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Mixing thiophene-2-carbonyl chloride and pentanoyl chloride in a 1:1 ratio.
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Introducing pyrrolidine via a secondary feed stream.
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In-line purification using centrifugal partition chromatography.
This method achieves a throughput of 5 kg/day with 85% yield .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Psychoactive Substance Studies
Research indicates that 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one exhibits stimulant properties akin to other cathinones. It has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These studies are crucial for understanding the compound's potential impact on mood and behavior, which mirrors the effects of other stimulants .
Structure-Activity Relationship Exploration
The compound serves as a candidate for exploring structure-activity relationships within substituted cathinones. Its unique structure allows researchers to investigate how variations in chemical composition affect biological activity, receptor binding affinities, and overall pharmacological properties .
Forensic Toxicology
Due to its psychoactive nature, this compound may be utilized as a reference standard in forensic toxicology. Its identification in biological samples can assist in understanding patterns of substance abuse and the implications of its use in various contexts .
Interaction Studies
Studies have focused on the compound's binding affinity to various neurotransmitter transporters and receptors. It has shown interaction with dopamine and serotonin transporters, suggesting that it may influence mood and behavior similarly to other stimulants. Understanding these interactions is vital for assessing the risks associated with its use .
Cytotoxic Effects
Emerging research suggests potential cytotoxic effects of this compound. Caution is advised in handling this compound due to its psychoactive nature and possible adverse effects on cellular health .
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitutions
The pyrovalerone family shares a common pentanone-pyrrolidine scaffold, but substitutions on the aryl or alkyl groups modulate their activity, potency, and legal status. Key structural analogues include:
Pharmacological and Toxicological Profiles
- α-PVT: Limited preclinical data suggest it acts as a psychomotor stimulant via monoamine transporter inhibition, similar to α-PVP .
- α-PVP and MDPV: These compounds are potent dopamine/norepinephrine reuptake inhibitors (NDRIs) with high abuse liability. α-PVP has been implicated in over 130 deaths due to cardiotoxicity and psychosis .
- 3F-α-PVP : Fluorination enhances metabolic stability and CNS penetration, leading to prolonged effects and severe toxicity, including hallucinations and hyperstimulation .
- 4-MPHP: The hexanone chain and methyl substitution may delay metabolism, increasing duration of action but reducing acute toxicity compared to α-PVP .
Analytical and Legal Challenges
Structural modifications in pyrovalerones complicate detection and regulation. For example:
- α-PVT is often co-administered with other cathinones (e.g., 3-MMC), complicating forensic analysis .
- TH-PVP and 4-MPHP lack reference standards, delaying their identification in seized materials .
- Regulatory responses vary: α-PVT is controlled in specific jurisdictions (e.g., Singapore ), while analogues like 4-MPHP remain unscheduled in many regions .
Biological Activity
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one, also known as alpha-Pyrrolidinovalerothiophenone or alpha-PVT, is a synthetic compound classified under substituted cathinones. Its molecular formula is , with a molecular weight of 237.36 g/mol. The compound features a pyrrolidine ring and a thiophene moiety, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, highlighting its interactions with neurotransmitter systems, potential cytotoxic effects, and implications for research.
Chemical Structure
The structural configuration of this compound includes:
- A pyrrolidine ring
- A thiophene ring
- A pentanone chain
This unique structure is significant for its pharmacological properties, particularly in relation to its stimulant effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes may vary, they generally require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. The compound is primarily used for research purposes and is not intended for therapeutic applications in humans or animals.
Stimulant Properties
Research indicates that this compound exhibits stimulant properties akin to other cathinones. It has been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin . These interactions suggest that the compound may influence mood and behavior similarly to other stimulants.
Neurotransmitter Interaction
The compound's binding affinity to neurotransmitter transporters has been a focal point of study:
- Dopamine Transporters (DAT) : It shows significant interaction, potentially leading to increased dopamine levels in the synaptic cleft.
- Serotonin Transporters (SERT) : Similar binding affinities have been observed, indicating a possible role in serotonin modulation.
These interactions underline the importance of understanding the compound's effects on mood regulation and potential psychoactive properties.
Cytotoxic Effects
Some studies have suggested that this compound may exhibit cytotoxic effects. This raises concerns regarding safety and handling, especially in research settings where exposure may occur. The need for caution is emphasized due to its psychoactive nature.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(pyrrolidin-1-yl)-7-(thiophen-2-yl)heptan-1-one | Structure | Longer carbon chain; potential for different biological activity |
| α-Pyrrolidinovalerothiophenone | Structure | Variations in side chain length; distinct pharmacological properties |
| 4-Methyl-a-pyrrolidinohexanophenone | Structure | Methyl substitution alters potency and receptor interaction |
| 4-Fluoro-a-PVP | Structure | Fluorine substitution affects metabolic stability and potency |
These compounds illustrate the diversity within the class of pyrrolidine derivatives while emphasizing the unique structural characteristics of this compound that may influence its biological activity.
Interaction Studies
Several studies have focused on the interaction of this compound with various neurotransmitter receptors:
- Dopamine Receptor Binding : Research has indicated that this compound binds effectively to dopamine receptors, potentially leading to increased dopaminergic activity.
- Serotonin Modulation : Its interaction with serotonin receptors suggests implications for mood disorders and behavioral changes.
In Vitro Studies
In vitro experiments have demonstrated varying degrees of cytotoxicity across different cell lines, highlighting the need for further investigation into its safety profile:
- For example, studies on cell viability have shown that concentrations above a certain threshold can lead to significant reductions in cell survival rates.
Q & A
Q. What are the established synthetic routes for 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one, and how are reaction conditions optimized for purity?
The synthesis typically involves multi-step reactions, starting with a ketone intermediate derived from thiophene derivatives. Nucleophilic substitution or electrophilic addition reactions are employed to introduce the pyrrolidine moiety. For example, thiophen-2-yl pentan-1-one may react with pyrrolidine under controlled acidic or basic conditions. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature (40–80°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography and recrystallization ensures purity, validated by NMR spectroscopy and mass spectrometry (MS) .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the thiophene and pyrrolidine groups, while MS confirms molecular weight. X-ray crystallography (using programs like SHELXL) resolves stereochemical details, particularly for enantiomeric forms. For example, the ketone carbonyl group’s position and the thiophene ring’s electronic environment are critical diagnostic markers .
Q. What preliminary pharmacological profiles have been reported for this compound?
In vitro studies suggest activity as a monoamine reuptake inhibitor, with selectivity for dopamine (DAT) and norepinephrine transporters (NET) over serotonin (SERT). This is attributed to the pyrrolidine ring’s bulk and the thiophene group’s electronic effects. Radioligand binding assays using tritiated neurotransmitters in transfected cell lines (e.g., HEK293) are standard for evaluating affinity .
Advanced Research Questions
Q. How do structural modifications at the thiophene or pyrrolidine rings influence pharmacological activity?
Substituents on the thiophene ring (e.g., halogenation at the 4-position) or pyrrolidine ring expansion/contraction alter DAT/NET selectivity. For instance, fluorination at the thiophene’s 4-position (as in 4F-α-PVP) increases lipophilicity and CNS penetration, enhancing potency. Enantiomeric resolution (e.g., S-isomer of 4a in Meltzer et al., 2006) shows stereospecific binding to transporters, with >10-fold differences in IC₅₀ values between enantiomers .
Q. What challenges arise in validating analytical methods for detecting this compound in complex matrices?
Gas chromatography-mass spectrometry (GC/MS) faces challenges in differentiating positional isomers (e.g., thiophene vs. phenyl derivatives) due to similar fragmentation patterns. Matrix effects in non-biological samples (e.g, seized powders) require optimized sample preparation (solid-phase extraction) and internal standardization. High-resolution MS (HRMS) or tandem MS/MS improves specificity, while quantitative NMR (qNMR) provides orthogonal validation .
Q. What in vitro and in vivo models are used to assess metabolic pathways and toxicity?
Hepatocyte incubation studies identify primary metabolites (e.g., N-dealkylation or oxidation of the pyrrolidine ring). In vivo rodent models evaluate acute toxicity (LD₅₀) and neurobehavioral effects (e.g., locomotor stimulation). Comparative toxicology with analogs like α-PVP shows that thiophene substitution reduces cytotoxicity compared to phenyl derivatives, likely due to altered metabolic stability .
Q. How does the compound’s crystallographic data inform its stability and formulation?
Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonding between ketone oxygen and adjacent molecules) that influence melting points and hygroscopicity. Stability under varying pH and temperature conditions is assessed via accelerated degradation studies, with HPLC monitoring decomposition products .
Q. What computational approaches are used to predict structure-activity relationships (SAR)?
Docking simulations (e.g., AutoDock Vina) model interactions with DAT/NET binding pockets. Quantitative SAR (QSAR) models correlate electronic parameters (Hammett constants) of substituents with transporter inhibition. Molecular dynamics simulations predict enantiomer-specific binding kinetics, validated by experimental IC₅₀ values .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary solvents, catalysts, and temperatures.
- Analytical Validation : Include ion mobility spectrometry (IMS) for rapid screening in forensic contexts .
- Biological Assays : Employ patch-clamp electrophysiology to study transporter function in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
